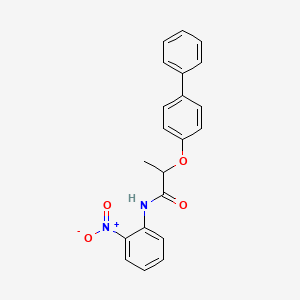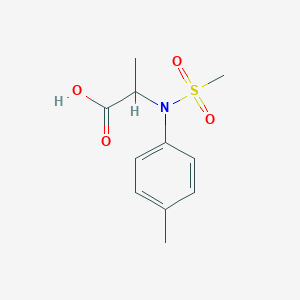
2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide
Übersicht
Beschreibung
2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide, also known as BPN, is a compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular weight of 357.39 g/mol. In
Wirkmechanismus
2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide exerts its effects by binding to specific targets such as TRPV1 and FAAH. 2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide has been found to bind to the intracellular portion of TRPV1, which leads to the inhibition of its activity. 2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide has also been found to bind to the active site of FAAH, which leads to the inhibition of its enzymatic activity. The inhibition of these targets by 2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide leads to the modulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide has been found to modulate various biochemical and physiological processes, particularly those related to pain sensation and inflammation. 2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide has been found to reduce pain sensation in various animal models of pain, such as the formalin test and the carrageenan-induced paw edema model. 2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide has also been found to reduce inflammation in various animal models of inflammation, such as the lipopolysaccharide-induced inflammation model. 2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide has been found to modulate the levels of various endocannabinoids and related lipid mediators, which are involved in the regulation of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide has several advantages for lab experiments, such as its high potency and selectivity for specific targets such as TRPV1 and FAAH. 2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide has also been found to be stable under various experimental conditions, which makes it suitable for various in vitro and in vivo experiments. However, 2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide has some limitations, such as its relatively low solubility in water, which may limit its use in certain experimental setups. 2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide also has some potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide. One direction is the further investigation of its mechanism of action, particularly its effects on other ion channels and enzymes. Another direction is the exploration of its potential applications in other physiological and pathological conditions, such as cancer and neurodegenerative diseases. The development of new analogs of 2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide with improved potency and selectivity is also a promising direction for future research. Finally, the optimization of the synthesis method of 2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide is an important direction for the efficient production of this compound for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide has been found to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation. 2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide has also been found to inhibit the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. 2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide has been used in various in vitro and in vivo studies to investigate the role of these ion channels and enzymes in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
N-(2-nitrophenyl)-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-15(21(24)22-19-9-5-6-10-20(19)23(25)26)27-18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMKPPSQKHMZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-yloxy)-N-(2-nitrophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 1-cyclopentyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4174118.png)
![4-[(6-ethoxy-3-pyridazinyl)oxy]-N,N-diethyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4174124.png)

amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4174147.png)
![benzyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4174154.png)
![4-(3-bromophenyl)-2-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B4174165.png)
![1-{4-[3-(2,6-dimethyl-4-morpholinyl)-2-hydroxypropoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4174173.png)

![ethyl 2-{4-[(2,2-dimethylpropanoyl)amino]-3-methylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4174181.png)
![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4174184.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4174192.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4174210.png)
![N-cyclohexyl-2-[(2-methoxyethyl)amino]-N-methyl-5-nitrobenzamide](/img/structure/B4174213.png)
![ethyl 3,3,3-trifluoro-2-{2-[(4-fluorobenzoyl)amino]-4-methyl-1,3-benzothiazol-6-yl}-2-hydroxypropanoate](/img/structure/B4174217.png)